L-Glutaminyl-L-tyrosyl-L-methionyl-L-methionyl-L-threonine
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Overview
Description
L-Glutaminyl-L-tyrosyl-L-methionyl-L-methionyl-L-threonine is a peptide compound composed of five amino acids: glutamine, tyrosine, methionine, methionine, and threonine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-tyrosyl-L-methionyl-L-methionyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-tyrosyl-L-methionyl-L-methionyl-L-threonine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Coupling reagents like HBTU or DIC are used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Glutaminyl-L-tyrosyl-L-methionyl-L-methionyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-tyrosyl-L-methionyl-L-methionyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, the methionine residues may play a role in redox reactions, while the tyrosine residue could be involved in phosphorylation events.
Comparison with Similar Compounds
L-Glutaminyl-L-tyrosyl-L-methionyl-L-methionyl-L-threonine can be compared with other peptides containing similar amino acids:
L-Tyrosyl-L-methionyl-L-α-aspartylglycyl-L-threonyl-L-methionyl-L-seryl-L-glutaminyl-L-valine: This peptide has a similar sequence but includes additional amino acids like aspartylglycyl and valine.
This compound: The unique combination of two methionine residues and the presence of threonine distinguishes it from other peptides.
Conclusion
This compound is a peptide with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
827301-29-1 |
---|---|
Molecular Formula |
C28H44N6O9S2 |
Molecular Weight |
672.8 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C28H44N6O9S2/c1-15(35)23(28(42)43)34-26(40)20(11-13-45-3)31-25(39)19(10-12-44-2)32-27(41)21(14-16-4-6-17(36)7-5-16)33-24(38)18(29)8-9-22(30)37/h4-7,15,18-21,23,35-36H,8-14,29H2,1-3H3,(H2,30,37)(H,31,39)(H,32,41)(H,33,38)(H,34,40)(H,42,43)/t15-,18+,19+,20+,21+,23+/m1/s1 |
InChI Key |
GVJBWOKEBURDHW-GJVPGRKHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)N)O |
Origin of Product |
United States |
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